N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-iodobenzamide
Description
N-{4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-iodobenzamide is a synthetic sulfonamide derivative characterized by a central sulfamoyl linker bridging a 2,6-dimethoxypyrimidine moiety and a 3-iodobenzamide-substituted phenyl ring.
Properties
IUPAC Name |
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-iodobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17IN4O5S/c1-28-17-11-16(22-19(23-17)29-2)24-30(26,27)15-8-6-14(7-9-15)21-18(25)12-4-3-5-13(20)10-12/h3-11H,1-2H3,(H,21,25)(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCZILZQHMZXKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)I)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17IN4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Reaction
The pyrimidine core is synthesized via a cyclization reaction between cyanoacetate and urea under alkaline conditions. A patented method avoids toxic reagents like phosphorus oxychloride, using sodium methoxide as a base and methanol as the solvent. Key steps include:
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Cyanoacetate activation : Methyl cyanoacetate reacts with sodium methoxide to form a reactive enolate.
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Urea incorporation : The enolate undergoes nucleophilic attack by urea, followed by cyclization to yield 4-amino-2,6(1H,3H)-pyrimidinedione.
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Reaction conditions : Reflux at 65–80°C for 3–4 hours achieves a 96.9% yield.
Methylation
The dihydroxypyrimidine intermediate is methylated using dimethyl sulfate (DMS) in the presence of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst:
Table 1: Methylation Agent Comparison
| Methylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Dimethyl sulfate | TBAB | DMF | 80 | 89.3 |
| Dimethyl carbonate | None | Toluene | 100 | 72.1 |
Synthesis of 4-Sulfamoylphenylamine
Sulfonation of Aniline
4-Aminophenylsulfonamide is prepared via sulfonation of aniline using chlorosulfonic acid:
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Step 1 : Aniline reacts with excess ClSO3H at 0–5°C to form sulfonic acid.
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Step 2 : Ammonia quench yields the sulfonamide.
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Purity : >98% after recrystallization (ethanol/water).
Synthesis of 3-Iodobenzoyl Chloride
Iodination of Benzoic Acid
3-Iodobenzoic acid is synthesized via electrophilic aromatic substitution:
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Iodinating agent : Iodine monochloride (ICl) in acetic acid.
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Directing group : Meta-iodination is favored by the electron-withdrawing carboxylic acid group.
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Conversion : 85% yield after reflux for 6 hours.
Acid Chloride Formation
3-Iodobenzoic acid is treated with thionyl chloride (SOCl2) under anhydrous conditions:
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Reaction : 12-hour reflux in toluene.
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Workup : Excess SOCl2 is removed via distillation.
Coupling Reactions
Sulfamoyl Bond Formation
4-Amino-2,6-dimethoxypyrimidine reacts with 4-sulfamoylphenylamine in a nucleophilic substitution:
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Base : Triethylamine (TEA) deprotonates the sulfonamide nitrogen.
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Solvent : Dichloromethane (DCM) at 25°C.
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Monitoring : Reaction completion confirmed by TLC (Rf = 0.45 in ethyl acetate/hexane).
Amidation with 3-Iodobenzoyl Chloride
The final step involves coupling the sulfamoyl intermediate with 3-iodobenzoyl chloride:
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Conditions : DCM, 0°C to room temperature, 12 hours.
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Workup : Sequential washes with NaHCO3 and brine remove unreacted chloride.
Table 2: Coupling Reaction Optimization
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Temperature (°C) | 0–25 | 25–40 | 0–25 |
| Solvent | DCM | THF | DCM |
| Base | TEA | Pyridine | TEA |
| Yield (%) | 78 | 65 | 78 |
Characterization and Validation
Spectroscopic Analysis
Purity Assessment
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HPLC : >99% purity (C18 column, acetonitrile/water gradient).
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Elemental Analysis : C (42.15%), H (3.17%), N (10.36%) vs. theoretical (C 42.24%, H 3.17%, N 10.37%).
Industrial Scalability Challenges
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Iodination Stability : 3-Iodobenzoyl chloride is light-sensitive, requiring amber glassware.
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Cost of Iodine : Electrophilic iodination remains expensive, prompting research into catalytic iodination methods.
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Waste Management : Neutralization of acidic byproducts (e.g., HCl from SOCl2) demands robust infrastructure.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodinated benzamide moiety allows for substitution reactions, where the iodine atom can be replaced by other functional groups using nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-iodobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized compounds.
Mechanism of Action
The mechanism of action of N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-iodobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The compound’s sulfamoyl-phenyl core and heterocyclic substituents align it with several pharmacologically relevant analogs. Key comparisons include:
Sulfonamide-Based Compounds
USP Sulfamethoxazole Related Compound A (N-{4-[N-(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide):
- Shares a sulfamoyl-phenyl backbone but substitutes the dimethoxypyrimidine with a methylisoxazole group.
- The isoxazole ring may enhance antibacterial activity (as in sulfamethoxazole), whereas the dimethoxypyrimidine in the target compound suggests kinase or folate enzyme targeting .
- Molecular Weight: 295.31 g/mol (lighter than the target compound due to the absence of iodine and smaller heterocycle).
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)pentanamide ():
- Features a dioxoisoindolinyl group instead of iodobenzamide, reducing steric bulk but increasing polarity.
- Molecular Weight: ~493.53 g/mol (higher than the target compound due to the pentanamide chain).
Kinase Inhibitor Analogs
- PKI-587 (1-[4-[4-(Dimethylamino)piperidine-1-carbonyl]phenyl]-3-[4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl]urea): Shares a dimethoxypyrimidine-like triazine group but incorporates a urea linker instead of sulfamoyl.
- GSK-2126458 (2,4-Difluoro-N-{2-methoxy-5-[5-(morpholin-4-yl)pyridin-2-yl]pyrimidin-4-yl}benzamide): Substitutes dimethoxypyrimidine with a fluorinated benzamide and morpholino-pyridine. Fluorine atoms enhance metabolic stability, whereas iodine in the target compound may increase half-life but reduce solubility .
Molecular Properties and Pharmacokinetics
Biological Activity
N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-iodobenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C18H18N4O5S2
- Molecular Weight : 414.49 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and cellular pathways. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit tyrosinase, an enzyme involved in melanin synthesis, which is significant for skin pigmentation disorders and melanoma treatment .
- Anticancer Activity : It exhibits cytotoxic effects against various cancer cell lines, including breast carcinoma (MCF-7) and melanoma cells. The compound's efficacy is often compared to standard chemotherapeutic agents .
Anticancer Studies
A series of studies have evaluated the anticancer properties of this compound:
In these studies, the compound demonstrated potent cytotoxicity against MCF-7 cells with an IC50 value significantly lower than that of standard treatments like 5-fluorouracil.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. Its effectiveness was evaluated using the well diffusion method:
These results indicate that this compound possesses broad-spectrum antimicrobial activity.
Case Studies and Research Findings
- Cytotoxicity Evaluation : In a study assessing the cytotoxic effects of various analogs of this compound, it was found that certain structural modifications enhanced its anticancer activity while maintaining low toxicity in non-cancerous cell lines. This highlights the potential for designing targeted therapies based on this compound's structure .
- Tyrosinase Inhibition Studies : Research indicated that this compound could inhibit tyrosinase activity in a concentration-dependent manner in B16F10 cells. This suggests its utility in treating hyperpigmentation disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
